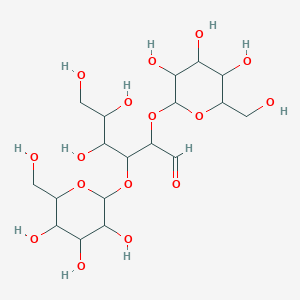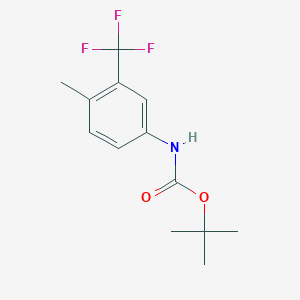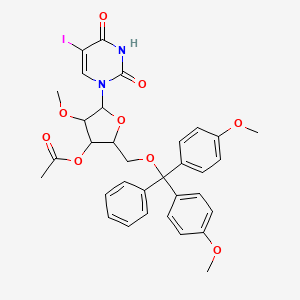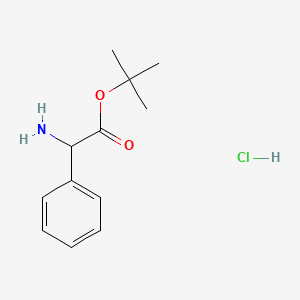
P(k) Trisaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is a carbohydrate derivative that belongs to the class of glycosides. This compound is composed of two mannose units linked through glycosidic bonds. It is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose typically involves the glycosylation of mannose derivatives. One common method is the reaction of methyl 3,6-di-O-(a-D-mannopyranosyl)-a-D-mannopyranoside with appropriate glycosyl donors under acidic conditions . The reaction is usually carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose involves large-scale glycosylation processes. These processes often utilize enzymatic methods to achieve high yields and purity. Enzymes such as glycosyltransferases are employed to catalyze the formation of glycosidic bonds between mannose units .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and periodic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.
Reduction: Formation of deoxy-mannose derivatives.
Substitution: Formation of mannose derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of carbohydrate-protein interactions and cell signaling pathways.
Industry: Utilized in the production of carbohydrate-based detergents and other glycoside derivatives.
Mecanismo De Acción
The mechanism of action of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it can modulate cell signaling pathways by interacting with carbohydrate-binding proteins, influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Octyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside: A similar compound with an octyl group attached to the mannose units.
Methyl 3,6-di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside: Another derivative with a methyl group instead of an octyl group.
Uniqueness
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkage and the absence of additional functional groups, making it a valuable model compound for studying glycosylation and carbohydrate chemistry. Its structural simplicity allows for detailed analysis of its interactions with enzymes and proteins, providing insights into carbohydrate-based mechanisms of action.
Propiedades
IUPAC Name |
4,5,6-trihydroxy-2,3-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVOBRQLSFMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)






![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)

